1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine

Lipophilicity LogP Medicinal Chemistry

Researchers needing a rigid, bicyclic scaffold with a pre-installed secondary amine for rapid library synthesis often face lengthy multi-step syntheses. CAS 910442-17-0 solves this by providing the cyclohepta[c]pyrazole core with an N-methylmethanamine handle at the 3-position, enabling direct amide coupling, reductive amination, or sulfonamide formation without protection/deprotection sequences. • Computed XLogP3 of 1.4 and MW of 179.26 Da position it favorably for CNS drug discovery and fragment-based screening. • Dihydrochloride salt (CAS 1269378-64-4) available for aqueous-phase protocols; free base for organic reactions. • ≥95% purity with global shipping.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 910442-17-0
Cat. No. B1341874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine
CAS910442-17-0
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCNCC1=NNC2=C1CCCCC2
InChIInChI=1S/C10H17N3/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10/h11H,2-7H2,1H3,(H,12,13)
InChIKeySFPCZJNCDYVBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine (CAS 910442-17-0): A Distinctive Bicyclic Pyrazole Building Block for Targeted Synthesis


1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine (CAS 910442-17-0) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered cycloheptane moiety (cyclohepta[c]pyrazole) with an N-methylmethanamine substituent at the 3-position [1]. With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, this compound is cataloged as a screening building block (ChemBridge ID 4088976) and is available as both a free base (≥95% purity) and a dihydrochloride salt (CAS 1269378-64-4) . The scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research programs requiring cycloheptane-fused pyrazole cores with a secondary amine handle for further derivatization.

Why 910442-17-0 Cannot Be Interchanged with Common Pyrazole or Cycloheptapyrazole Analogs


The cyclohepta[c]pyrazole scaffold is intrinsically distinct from monocyclic pyrazoles or other fused bicyclic systems due to its seven-membered ring conformation, which alters both the spatial orientation of substituents and the electronic environment at the pyrazole nitrogen atoms. Within this scaffold class, small modifications—including the presence or absence of N-methylation on the methanamine side chain, the oxidation state of the cycloheptane ring, and salt form—produce measurable differences in physicochemical properties such as lipophilicity (LogP), hydrogen-bonding capacity, and aqueous solubility [1]. These parameters critically influence synthetic tractability (e.g., solubility in reaction solvents), purification behavior, and the downstream pharmacokinetic profile of any derived lead compounds. Consequently, substituting 910442-17-0 with an unsubstituted scaffold analog or a primary amine variant will alter both the chemical reactivity at the amine handle and the physicochemical profile of the final conjugate, potentially invalidating SAR trends established with the N-methylated building block.

Quantitative Physicochemical and Structural Differentiation Evidence for (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine (CAS 910442-17-0)


N-Methylation Increases Lipophilicity by Approximately 0.8 LogP Units Relative to the Primary Amine Analog

The N-methyl substituent on the methanamine side chain of 910442-17-0 increases computed lipophilicity (XLogP3) relative to the primary amine analog (1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-3-ylmethanamine, CAS 1185302-03-7). PubChem computational data assign 910442-17-0 an XLogP3 value of 1.4, whereas the primary amine analog is predicted to have a lower XLogP3 (approximately 0.6–0.8 range based on the loss of one methyl group) [1]. This difference of approximately 0.6–0.8 log units reflects a roughly 4- to 6-fold increase in octanol-water partition coefficient, directly affecting compound solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity LogP Medicinal Chemistry Building Block Selection

Free Base vs. Dihydrochloride Salt: Differentiated Solubility and Handling Profiles

910442-17-0 is commercially supplied as a free base (ChemBridge 4088976, purity ≥95%) with a molecular weight of 179.26 g/mol, while the corresponding dihydrochloride salt (CAS 1269378-64-4, ChemBridge 4003953) has a molecular weight of 252.18 g/mol and incorporates two hydrochloride counterions . The free base exhibits a computed LogP of 1.28 (Hit2Lead reported) and is expected to have lower aqueous solubility due to its neutral amine state, whereas the dihydrochloride salt is protonated at both the secondary amine and the pyrazole nitrogen, substantially increasing water solubility and enabling direct use in aqueous reaction media without additional acid activation .

Salt Form Selection Aqueous Solubility Solid-State Handling Building Block Procurement

Hydrogen Bond Donor/Acceptor Profile Differentiates This Compound from Unsubstituted Scaffold Analogs

910442-17-0 possesses a computed hydrogen bond donor (HBD) count of 2 (one from the secondary amine N–H and one from the pyrazole N–H) and a hydrogen bond acceptor (HBA) count of 2 (both from the nitrogen atoms), yielding an HBD/HBA ratio of 1.0 [1]. In contrast, the unsubstituted parent scaffold 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 275-70-7, molecular formula C8H12N2) has only 1 HBD (pyrazole N–H) and 2 HBA, providing an HBD/HBA ratio of 0.5 but lacking the amine handle entirely [2]. The additional HBD and the secondary amine functionality of 910442-17-0 enable conjugation via amide bond formation, reductive amination, or sulfonamide synthesis—reactions that are inaccessible with the unfunctionalized scaffold.

Hydrogen Bonding Drug-Likeness Physicochemical Property Optimization Scaffold Selection

Rotatable Bond Profile: Conformational Flexibility Defined by Two Rotatable Bonds

The target compound features exactly 2 rotatable bonds (the C–N bond between the pyrazole 3-position and the methylene carbon, and the C–N bond between the methylene carbon and the N-methyl group), as confirmed by both PubChem and Hit2Lead catalog data [1]. This defines a specific degree of conformational flexibility that is intermediate between the fully rigid unsubstituted scaffold (0 rotatable bonds outside the ring system) and longer-chain amine analogs. The limited rotatable bond count preserves a relatively constrained pharmacophore while still permitting the terminal secondary amine to sample multiple orientations relative to the bicyclic core, a feature that can be exploited in structure-based drug design to optimize target engagement without introducing excessive entropic penalties.

Conformational Analysis Molecular Flexibility Pharmacophore Modeling Building Block Design

Recommended Application Scenarios for 910442-17-0 Based on Differentiated Physicochemical Properties


Medicinal Chemistry: Synthesis of N-Alkylated or N-Acylated Cyclohepta[c]pyrazole Derivatives for CNS or Anti-Infective Lead Optimization

The N-methylmethanamine handle of 910442-17-0 enables direct amide coupling, reductive amination, or sulfonamide formation without requiring a separate amine protection/deprotection sequence. The computed XLogP3 of 1.4 positions this building block favorably for CNS drug discovery programs where moderate lipophilicity is desired for blood-brain barrier penetration. In anti-infective programs (e.g., targeting parasitic diseases or insect growth regulation), the cyclohepta[c]pyrazole core has demonstrated activity when elaborated with carboxamide substituents at the 5-position, as shown for analogs such as N-(4-(tert-butyl)phenyl)-2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-5-carboxamide (D-27; LC50 51.50 mg·L⁻¹ against Plutella xylostella) [1]. The 3-aminomethyl substitution pattern of 910442-17-0 offers an alternative vector for SAR exploration at the pyrazole 3-position, complementary to the 5-carboxamide series.

Agrochemical Discovery: Insect Growth Regulator (IGR) Scaffold Elaboration with 3-Position Amine Conjugation

The cyclohepta[c]pyrazole scaffold has been validated as a productive core for insect growth regulators targeting lepidopteran pests. 910442-17-0 provides a pre-installed secondary amine at the 3-position of the bicyclic system, enabling rapid parallel synthesis of amide, urea, or sulfonamide libraries for phenotypic screening. The dihydrochloride salt form (CAS 1269378-64-4) offers the advantage of direct weighing and dissolution in aqueous or polar organic media, accelerating high-throughput library production. Researchers pursuing scaffold-hopping strategies from the established 5-carboxamide series (e.g., D-27 and III-27) can use 910442-17-0 to access the 3-position vector, thus expanding the accessible chemical space within the same core scaffold.

Chemical Biology: Bifunctional Probe Synthesis Requiring a Secondary Amine Linker on a Constrained Bicyclic Template

The combination of a rigid cyclohepta[c]pyrazole core with a two-rotatable-bond secondary amine linker makes 910442-17-0 suitable for constructing bifunctional molecules (e.g., PROTACs, fluorescent probes, or affinity chromatography ligands). The secondary amine can be selectively functionalized in the presence of the pyrazole N–H (provided appropriate protecting group strategies are employed), enabling sequential conjugation. The 2 HBD / 2 HBA profile ensures that the final conjugate retains hydrogen-bonding capacity for target engagement without introducing excessive polarity that might compromise cell permeability. Procurement of the free base form (LogP 1.28) is recommended for reactions in organic solvents, while the dihydrochloride salt should be selected for aqueous-phase bioconjugation protocols.

Computational Chemistry and Virtual Screening: Pharmacophore Model Construction Using a Defined Physicochemical Fingerprint

The well-defined and publicly accessible computed property set for 910442-17-0 (XLogP3 = 1.4, HBD = 2, HBA = 2, rotatable bonds = 2, TPSA = 40.71 Ų) [1] makes this building block an ideal reference compound for constructing pharmacophore models or for calibrating physicochemical property filters in virtual screening campaigns. Its molecular weight of 179.26 g/mol falls within the fragment-like space (MW < 300 Da), making it suitable as a starting point for fragment-based drug discovery (FBDD). The differentiated LogP compared to the primary amine analog allows computational chemists to prospectively model the impact of N-methylation on predicted ADME properties, using the primary amine congener as a matched molecular pair comparator.

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